molecular formula C9H10O4 B584085 4-Methoxy-1,3-benzenediol 3-Acetate CAS No. 99179-72-3

4-Methoxy-1,3-benzenediol 3-Acetate

Cat. No.: B584085
CAS No.: 99179-72-3
M. Wt: 182.175
InChI Key: HQRTWUHDOCDAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1,3-benzenediol 3-Acetate is an organic compound with the molecular formula C9H9O4 It is a derivative of phenol, characterized by the presence of a hydroxyl group (-OH) at the 5th position and a methoxy group (-OCH3) at the 2nd position on the phenyl ring, along with an acetate group (-COOCH3) attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,3-benzenediol 3-Acetate can be achieved through several methods. One common approach involves the acetylation of 5-Hydroxy-2-methoxyphenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the phenol group reacting with acetic anhydride to form the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,3-benzenediol 3-Acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The acetate group can be reduced to yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-1,3-benzenediol 3-Acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-1,3-benzenediol 3-Acetate involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be linked to the inhibition of pro-inflammatory enzymes and cytokines. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methoxyphenyl acetate
  • 4-Hydroxy-3-methoxyphenyl acetate
  • 2-Methoxy-5-hydroxybenzoic acid

Uniqueness

4-Methoxy-1,3-benzenediol 3-Acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups in specific positions can enhance its antioxidant properties and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(5-hydroxy-2-methoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-6(10)13-9-5-7(11)3-4-8(9)12-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRTWUHDOCDAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741116
Record name 5-Hydroxy-2-methoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99179-72-3
Record name 5-Hydroxy-2-methoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.